molecular formula C14H20N2O3 B5858829 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime

1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime

Cat. No. B5858829
M. Wt: 264.32 g/mol
InChI Key: DYTFSELSLXLGBO-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime, also known as MEMO, is a chemical compound that has been extensively studied for its potential use in scientific research. MEMO is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Scientific Research Applications

1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit acetylcholinesterase without affecting other enzymes, making it a useful tool for studying the role of acetylcholine in various biological processes. This compound has been used to study the effects of acetylcholine on synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime binds to the active site of acetylcholinesterase and inhibits its activity by forming a reversible covalent bond with the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine levels can enhance synaptic transmission and plasticity, leading to improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has several advantages as a tool compound for scientific research. It is highly selective for acetylcholinesterase, allowing for specific manipulation of acetylcholine levels. It is also reversible, allowing for the control of acetylcholine levels over time. However, this compound has some limitations as well. It has a relatively short half-life in vivo, limiting its usefulness for long-term studies. It also has poor water solubility, making it difficult to administer in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime. One area of interest is the role of acetylcholine in the regulation of sleep and wakefulness. This compound has been shown to improve wakefulness in animal models, suggesting that it may have potential as a treatment for sleep disorders. Another potential direction is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's. This compound has been shown to improve cognitive function in animal models of Alzheimer's, and further research may lead to the development of new treatments for this devastating disease.

Synthesis Methods

1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde. The aldehyde is first reacted with morpholine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is finally reacted with hydroxylamine to yield this compound.

properties

IUPAC Name

(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11(15-17)12-3-4-14(18-2)13(9-12)10-16-5-7-19-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFSELSLXLGBO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)OC)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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